7-butoxy-3-(3-methylphenoxy)-4H-chromen-4-one
Overview
Description
7-butoxy-3-(3-methylphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-3-(3-methylphenoxy)-4H-chromen-4-one typically involves the cyclocondensation of O-butylated eugenol with various nitriles. The phenolic hydroxyl group in eugenol is quantitatively alkylated with iodobutane by interphase catalysis in an 18-crown-6/KOH system. The resulting ester is then used without purification for subsequent cyclocondensation reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-butoxy-3-(3-methylphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromen-4-one compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in pain management and inflammation reduction.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and photostability.
Mechanism of Action
The mechanism of action of 7-butoxy-3-(3-methylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its analgesic effects are believed to be mediated through the modulation of pain receptors and inflammatory pathways . The compound may also interact with enzymes and proteins involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
7-butoxy-3-methyl-4-oxo-2-phenylchromen-8-yl)methyl-dimethylazaniumchloride: A related compound with similar structural features and potential biological activities.
1-substituted 3-methyl-6-methoxy-7-butoxy-3,4-dihydroisoquinoline hydrochlorides: Compounds with similar analgesic properties and synthetic routes.
Uniqueness
7-butoxy-3-(3-methylphenoxy)-4H-chromen-4-one stands out due to its unique combination of butoxy and methylphenoxy substituents, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-butoxy-3-(3-methylphenoxy)chromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-3-4-10-22-15-8-9-17-18(12-15)23-13-19(20(17)21)24-16-7-5-6-14(2)11-16/h5-9,11-13H,3-4,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSUVPCDNYMADE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.